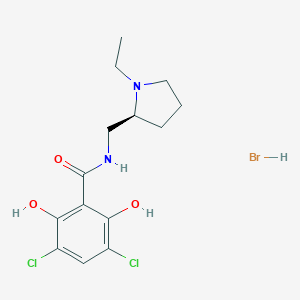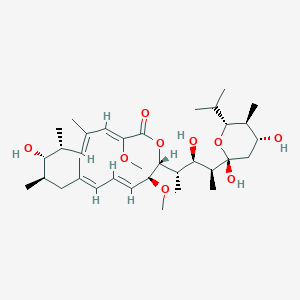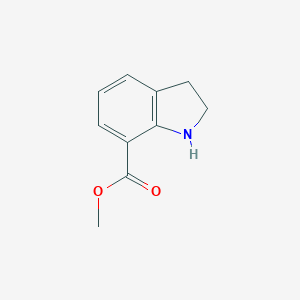
Methyl indoline-7-carboxylate
Overview
Description
Methyl indoline-7-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.2 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is used in the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of Methyl indoline-7-carboxylate consists of 10 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 .Physical And Chemical Properties Analysis
Methyl indoline-7-carboxylate has a molecular weight of 177.20 g/mol . It has a topological polar surface area of 38.3 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of this compound are 177.078978594 g/mol .Scientific Research Applications
Cancer Treatment
Methyl indoline-7-carboxylate derivatives are being explored for their potential in treating cancer. The indole moiety is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. The application of indole derivatives as biologically active compounds has shown promise in targeting cancer cells .
Antimicrobial Agents
Research indicates that indole derivatives exhibit various biologically vital properties, including antimicrobial activity. This makes them valuable in the development of new treatments for microbial infections .
Treatment of Disorders
Indole derivatives, such as Methyl indoline-7-carboxylate, are also being studied for their efficacy in treating different types of disorders in the human body, owing to their significant biological activity .
Synthesis of Alkaloids
Methyl indoline-7-carboxylate plays a role in the synthesis of selected alkaloids. Alkaloids have a wide range of pharmacological effects and are used in medicine for their analgesic, antiarrhythmic, antibacterial, and antimalarial properties .
Green Chemistry
The compound is used in cycloaddition reactions, which are atom-economical and align with the principles of green chemistry. These reactions are essential for constructing complex and biologically relevant heterocyclic compounds .
Heterocyclic Frameworks Construction
Indole-based cycloaddition reactions involving Methyl indoline-7-carboxylate are powerful tools for creating diverse heterocyclic frameworks. These frameworks are structurally versatile and are key components in pharmaceuticals and bioactive molecules .
Catalytic Synthesis
The catalytic synthesis of indolines, including Methyl indoline-7-carboxylate, is an area of interest due to its implications in pharmaceutical development. Catalysis can lead to more efficient and sustainable production methods .
Phytoalexin Synthesis
Methyl indoline-7-carboxylate is involved in the synthesis of phytoalexins, which are antimicrobial and often antioxidative substances synthesized by plants to inhibit the growth of various pathogens .
Safety and Hazards
Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
Methyl indoline-7-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . These changes can include alterations in cell signaling pathways, gene expression, and metabolic processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZMELPOAMWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555482 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-7-carboxylate | |
CAS RN |
112106-91-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

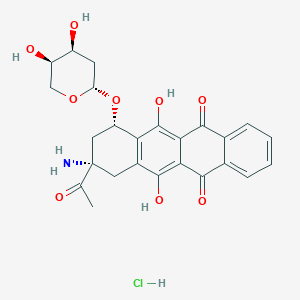

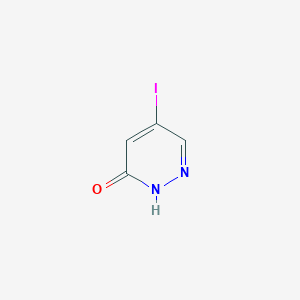
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
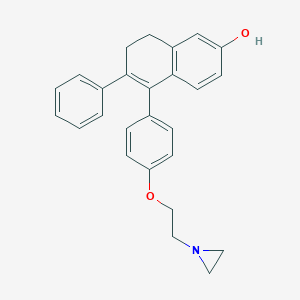

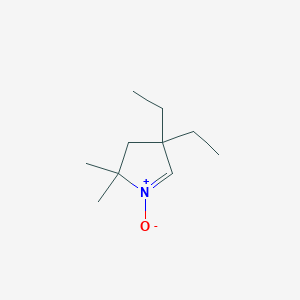
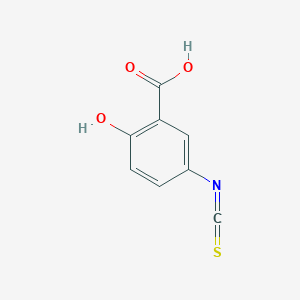
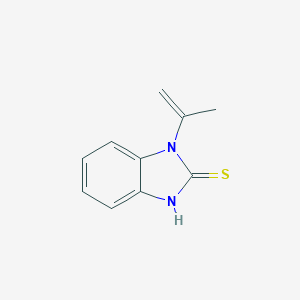
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

